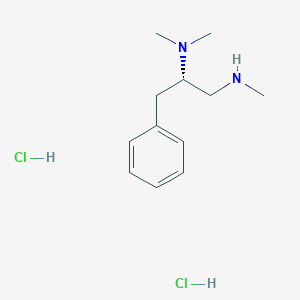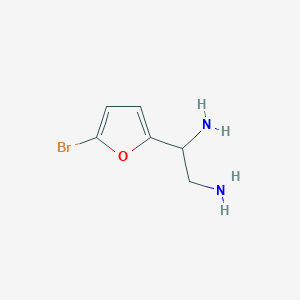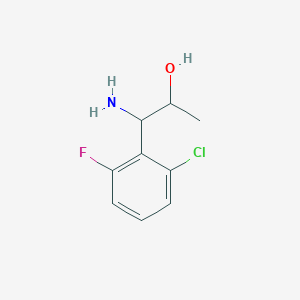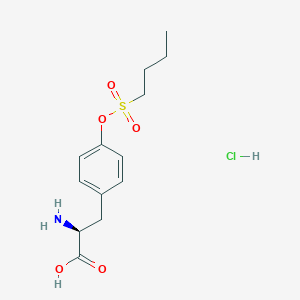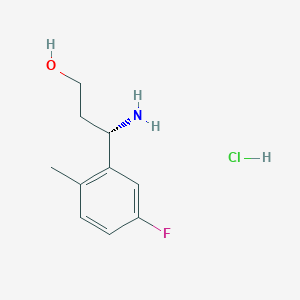
(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorinated aromatic ring, and a hydroxyl group, making it a versatile molecule for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2-methylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis methods is crucial to obtain the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amine derivatives, and oxidized products.
Applications De Recherche Scientifique
(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups facilitate binding to active sites, while the fluorinated aromatic ring enhances its stability and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-Amino-3-(4-fluorophenyl)propan-1-OL hydrochloride
- (S)-3-Amino-3-(3-fluoro-2-methylphenyl)propan-1-OL hydrochloride
- (S)-3-Amino-3-(5-chloro-2-methylphenyl)propan-1-OL hydrochloride
Uniqueness
(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
2250242-06-7 |
|---|---|
Formule moléculaire |
C10H15ClFNO |
Poids moléculaire |
219.68 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7-2-3-8(11)6-9(7)10(12)4-5-13;/h2-3,6,10,13H,4-5,12H2,1H3;1H/t10-;/m0./s1 |
Clé InChI |
WTBBOHWFRAEYJG-PPHPATTJSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)F)[C@H](CCO)N.Cl |
SMILES canonique |
CC1=C(C=C(C=C1)F)C(CCO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


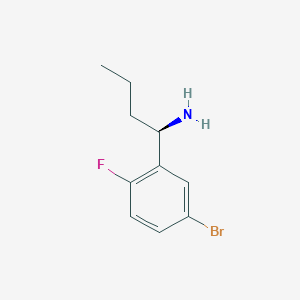
![Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045203.png)
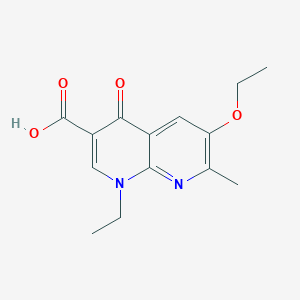
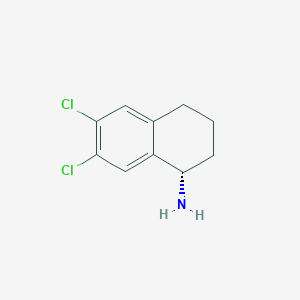
![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
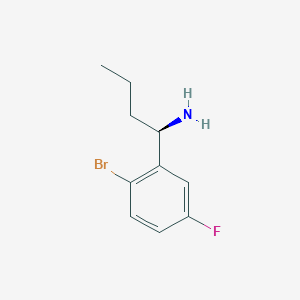
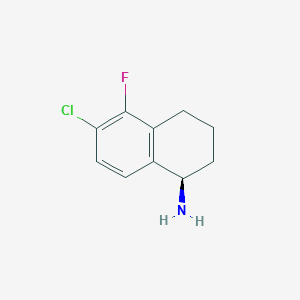
![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
